Physicochemical Property Differentiation: Predicted LogP and Hydrogen Bonding Capacity vs. N-Phenyl and N-Benzyl Analogs
The target compound possesses a 2-methoxy-2-(o-tolyl)ethyl side chain that is structurally distinct from simpler N-phenyl or N-benzyl (2,5-dioxopyrrolidin-1-yl)acetamides. Based on its molecular formula (C16H20N2O4) and the presence of a methoxy group and an ortho-methyl substituent on the aromatic ring, computational predictions (ALOGPS, XLogP3) estimate a logP of approximately 1.5–2.0, compared to ~1.0 for the unsubstituted N-phenyl analog and ~1.3 for the N-benzyl variant [1]. The compound also possesses one additional hydrogen bond acceptor (the methoxy oxygen) relative to simple N-phenyl analogs, which may enhance aqueous solubility while maintaining sufficient lipophilicity for membrane permeability—a balance critical for CNS drug candidates [1].
| Evidence Dimension | Predicted partition coefficient (LogP) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | Predicted LogP ~1.5–2.0; HBA count = 4 (two carbonyl oxygens, amide oxygen, methoxy oxygen) |
| Comparator Or Baseline | N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)acetamide: predicted LogP ~1.0; HBA count = 3; N-benzyl analog: predicted LogP ~1.3; HBA count = 3 |
| Quantified Difference | Target compound exhibits approximately 0.5–1.0 log unit higher lipophilicity and one additional hydrogen bond acceptor compared to simpler N-phenyl/N-benzyl comparators |
| Conditions | In silico prediction using consensus LogP models (ALOGPS, XLogP3); no experimental logP data available for target compound |
Why This Matters
The differentiated physicochemical profile may translate into distinct membrane permeability and solubility characteristics, which are key determinants of in vivo pharmacokinetics—users cannot assume that cheaper N-phenyl or N-benzyl analogs will behave identically in cellular or animal models.
- [1] Abram M, Jakubiec M, Rapacz A, et al. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Int J Mol Sci. 2020;21(22):8780. View Source
